4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
“4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features a pyrrole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, 4-methoxyphenylhydrazine, and 5-methyl-1,3,4-thiadiazole. The synthesis could involve:
Step 1: Formation of an intermediate hydrazone by reacting 4-methoxyphenylhydrazine with benzoyl chloride.
Step 2: Cyclization of the hydrazone intermediate with 5-methyl-1,3,4-thiadiazole under acidic or basic conditions to form the pyrrole core.
Step 3: Introduction of the hydroxy group at the 3-position through selective oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at the 3-position can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of 3-keto derivative.
Reduction: Formation of 4-benzyl derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of specific diseases due to its biological activity.
Industry
Dye Synthesis: Use in the synthesis of dyes and pigments.
Polymer Additives: Potential use as an additive in polymer manufacturing to enhance properties.
Mechanism of Action
The mechanism of action of “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the methoxy and thiadiazole groups.
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one: Lacks the thiadiazole group.
4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one: Lacks the methyl group on the thiadiazole ring.
Uniqueness
The presence of the methoxy group, thiadiazole ring, and methyl group in “4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
439947-30-5 |
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Molecular Formula |
C21H17N3O4S |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H17N3O4S/c1-12-22-23-21(29-12)24-17(13-8-10-15(28-2)11-9-13)16(19(26)20(24)27)18(25)14-6-4-3-5-7-14/h3-11,17,25H,1-2H3/b18-16+ |
InChI Key |
SUPLXEFSPMDLMM-FBMGVBCBSA-N |
Isomeric SMILES |
CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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